molecular formula C6H11NO3 B590977 N-Isobutyryl-d7-glycine CAS No. 1330037-23-4

N-Isobutyryl-d7-glycine

Cat. No.: B590977
CAS No.: 1330037-23-4
M. Wt: 152.201
InChI Key: DCICDMMXFIELDF-UAVYNJCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyryl-d7-glycine (CAS: 1330037-23-4) is a deuterium-labeled derivative of N-Isobutyrylglycine, a diagnostic biomarker for metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency and mitochondrial fatty acid β-oxidation defects . The deuterated form replaces seven hydrogen atoms with deuterium in the isobutyryl group (structure: (CD₃)₂CD-CONH-CH₂-COOH), enhancing its utility as an internal standard in mass spectrometry (LC-MS/MS) for precise quantification of endogenous metabolites .

Properties

CAS No.

1330037-23-4

Molecular Formula

C6H11NO3

Molecular Weight

152.201

IUPAC Name

2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D

InChI Key

DCICDMMXFIELDF-UAVYNJCWSA-N

SMILES

CC(C)C(=O)NCC(=O)O

Synonyms

N-(2-methyl-1-oxopropyl-d7)glycine;  N-Isobutyryl-d7-glycine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Isobutyryl-d7-glycine involves the incorporation of deuterium into the N-Isobutyryl-glycine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves the synthesis of the compound in large batches, ensuring high purity and consistency. The production methods are designed to meet the stringent requirements of scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-Isobutyryl-d7-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-Isobutyryl-d7-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isobutyryl-d7-glycine involves its role as a stable isotope tracer. By incorporating deuterium, the compound can be distinguished from its non-labeled counterpart in various analytical techniques. This allows researchers to track its movement and transformation within biological systems, providing valuable insights into metabolic pathways and drug interactions .

Comparison with Similar Compounds

Research Findings and Challenges

  • Deuterium Position Specificity : this compound’s deuterium placement minimizes isotopic interference in MS, unlike glycine-deuterated analogues .
  • Synthetic Complexity : Branched-chain deuterated compounds like this compound require specialized deuteration techniques (e.g., catalytic exchange), increasing production costs compared to straight-chain derivatives .
  • Regulatory Considerations: Compliance with REACH and FDA guidelines for isotopic purity (>98 atom%D) is critical for diagnostic accuracy .

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